molecular formula C8H14O2 B097005 Ethyl 2,2-dimethylcyclopropanecarboxylate CAS No. 16783-11-2

Ethyl 2,2-dimethylcyclopropanecarboxylate

Cat. No.: B097005
CAS No.: 16783-11-2
M. Wt: 142.2 g/mol
InChI Key: OMQDMPAJKBUQSL-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethylcyclopropanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a cyclopropane derivative, characterized by a three-membered ring structure with two methyl groups attached to the second carbon atom and an ethyl ester functional group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-dimethylcyclopropanecarboxylate can be synthesized through various methods. One common approach involves the cyclopropanation of ethyl 2,2-dimethylacrylate using diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction typically occurs under mild conditions, with the diazomethane acting as a carbene source to form the cyclopropane ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 2,2-dimethylcyclopropanecarboxylic acid.

    Reduction: 2,2-dimethylcyclopropanol.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: It is a precursor in the synthesis of chiral intermediates for the production of drugs such as cilastatin, which is used to inhibit renal dehydropeptidase.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethylcyclopropanecarboxylate in biological systems involves its interaction with specific enzymes. For example, in the synthesis of cilastatin, the compound undergoes enzymatic hydrolysis to form 2,2-dimethylcyclopropanecarboxylic acid, which then inhibits the enzyme renal dehydropeptidase. This inhibition prevents the degradation of certain antibiotics, enhancing their therapeutic efficacy.

Comparison with Similar Compounds

Ethyl 2,2-dimethylcyclopropanecarboxylate can be compared with other cyclopropane derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    2,2-dimethylcyclopropanecarboxylic acid: The carboxylic acid form of the compound.

    Ethyl cyclopropanecarboxylate: Lacks the two methyl groups on the cyclopropane ring.

Uniqueness: The presence of two methyl groups on the cyclopropane ring in this compound imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-10-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQDMPAJKBUQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937396
Record name Ethyl 2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16783-11-2
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16783-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-dimethylcyclopropanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-dimethylcyclopropanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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